1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE
Overview
Description
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE is a complex organic compound with a molecular formula of C30H31N3O2 . This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: The benzyloxy and methoxy groups can participate in substitution reactions under appropriate conditions.
Scientific Research Applications
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE has several applications in scientific research:
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE involves its interaction with various molecular targets. The benzyloxy and methoxy groups, along with the piperazine ring, allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-BENZYLPIPERAZIN-1-YL)METHANIMINE can be compared with other similar compounds, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine ring and exhibits significant antimicrobial activity.
3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: This derivative is prepared through oxidative ring closure and has applications in green chemistry.
These comparisons highlight the unique structural features and diverse applications of this compound in various scientific fields.
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-30-26-18-24(12-13-25(26)31-21-23-10-6-3-7-11-23)19-27-29-16-14-28(15-17-29)20-22-8-4-2-5-9-22/h2-13,18-19H,14-17,20-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUYRPQDDQPXSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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